1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-19(24-2,16-7-5-4-6-8-16)14-22-18(23)21-13-15-9-11-17(20)12-10-15/h4-12H,3,13-14H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXLDVHUMVNUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea typically involves the reaction of 4-chlorobenzylamine with 2-methoxy-2-phenylbutyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare 1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea with three structurally related urea derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Findings
Lipophilicity and Bioavailability: The 2-methoxy-2-phenylbutyl group in the target compound enhances lipophilicity (predicted logP ~3.8) compared to simpler alkyl substituents (e.g., sec-butyl in 1-sec-butyl-3-(4-chlorophenyl)urea, logP ~2.5). This may improve membrane permeability but reduce aqueous solubility .
Biological Activity :
- 1-sec-Butyl-3-(4-chlorophenyl)urea () exhibits herbicidal properties, attributed to its ability to disrupt plant cell membranes. In contrast, the target compound’s methoxy-phenylbutyl group may shift activity toward mammalian targets like kinases.
- N-(4-Chlorophenyl)-N′-(1-methylpropyl)urea shows moderate antimicrobial effects against Gram-positive bacteria, whereas the target compound’s bulky substituents might limit penetration through bacterial cell walls.
Metabolic Stability :
- The methoxy group in the target compound could slow oxidative metabolism compared to alkyl-substituted analogs (e.g., 3-(butan-2-yl)-1-(4-chlorophenyl)urea, which has a shorter in vitro half-life).
Synthetic Accessibility :
- The target compound’s complex substituents require multi-step synthesis, including etherification and urea coupling, whereas simpler analogs like 1-sec-butyl-3-(4-chlorophenyl)urea are synthesized in fewer steps .
Biological Activity
1-[(4-chlorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea, commonly referred to as a urea derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure, characterized by a chlorophenyl group and a methoxy-phenylbutyl moiety, suggests potential interactions with various biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.
- Molecular Formula: C17H20ClN3O2
- Molecular Weight: 345.81 g/mol
- CAS Number: 633283-39-3
- InChI Key: FPRULFHDSFKYBV-UHFFFAOYSA-N
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. In studies, it was found to exhibit significant inhibitory activity against these enzymes, which are crucial in several pathological conditions.
- Antibacterial Activity : Preliminary evaluations indicate that this compound possesses antibacterial properties. It has been tested against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Binding Affinity : Molecular docking studies have elucidated the binding interactions of this compound with target proteins, indicating its potential pharmacological effectiveness through specific amino acid interactions .
Enzyme Inhibition Studies
A study conducted on several urea derivatives, including this compound, revealed its potency as an AChE inhibitor. The IC50 values were significantly lower than those of standard inhibitors, suggesting its potential use in treating conditions like Alzheimer's disease.
Antibacterial Activity
The antibacterial efficacy of the compound was tested against multiple strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
These results indicate that while the compound is effective against certain bacteria, its activity may vary across different strains .
Case Studies
In one notable case study, the compound was administered in vitro to assess its impact on bacterial growth and enzyme inhibition. The results showed a significant reduction in bacterial viability and enzyme activity, highlighting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
